molecular formula C10H9ClN4O B2406562 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde O-methyloxime CAS No. 338419-18-4

1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde O-methyloxime

Cat. No.: B2406562
CAS No.: 338419-18-4
M. Wt: 236.66
InChI Key: VXHPIFLHXRBTOA-WUXMJOGZSA-N
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Description

1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde O-methyloxime is a compound belonging to the class of oximes, which are known for their diverse biological and pharmacological applications. This compound features a triazole ring, a chlorophenyl group, and an oxime functional group, making it a versatile molecule in various scientific fields.

Properties

IUPAC Name

(E)-1-[1-(4-chlorophenyl)triazol-4-yl]-N-methoxymethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c1-16-12-6-9-7-15(14-13-9)10-4-2-8(11)3-5-10/h2-7H,1H3/b12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHPIFLHXRBTOA-WUXMJOGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CN(N=N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CN(N=N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde O-methyloxime typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group, usually through a nucleophilic aromatic substitution reaction.

    Formation of the Oxime: The final step involves the reaction of the triazole-4-carbaldehyde with hydroxylamine to form the oxime. This reaction is typically carried out under mild acidic or basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde O-methyloxime undergoes various chemical reactions:

    Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include nitrile oxides, amines, and substituted triazoles.

Scientific Research Applications

Chemistry

1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde O-methyloxime serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. It is utilized as a building block in organic synthesis, facilitating the development of new materials with specific properties.

Biology

The compound exhibits potential as a bioactive agent with various biological activities:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.
  • Anticancer Activity : Research indicates that it can inhibit the growth of certain cancer cell lines, making it a candidate for further exploration in cancer therapeutics.

Medicine

In medicinal chemistry, this compound has shown promise as:

  • Enzyme Inhibitor : Particularly for acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's.
  • Therapeutic Agent : Investigations are ongoing into its efficacy against infectious diseases and as an anticancer agent.

Industry

In industrial applications, this compound is used in:

  • Development of New Materials : Its unique properties allow for the creation of specialized polymers and coatings.
  • Chemical Manufacturing : It serves as an important reagent in various chemical reactions.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several pathogens. The results are summarized below:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/ml
Escherichia coli16 µg/ml
Candida albicans32 µg/ml

These findings suggest that the compound has significant potential as an antimicrobial agent.

Anticancer Studies

Another study focused on the anticancer effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)20

The data indicates that this compound possesses promising anticancer properties worth further investigation.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde O-methyloxime involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.

    Kinase Inhibition: It has been shown to inhibit various kinases, including AMP-activated protein kinase (AMPK) and cyclin-dependent kinase (CDK), which play crucial roles in cell proliferation and survival.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde O-methyloxime can be compared with other oxime-containing compounds:

    Pralidoxime: An FDA-approved oxime used as an antidote for organophosphate poisoning. Unlike pralidoxime, this compound has broader applications in medicinal chemistry.

    Obidoxime: Another oxime used as an antidote, but with a different mechanism of action and target specificity.

    Methoxime: Known for its antibacterial properties, methoxime differs in its structural features and specific applications.

The uniqueness of this compound lies in its multifunctional nature, allowing it to be used in diverse scientific fields, from medicinal chemistry to materials science.

Biological Activity

1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde O-methyloxime is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C9H6ClN3O
  • Molar Mass : 207.62 g/mol
  • Density : 1.41 g/cm³ (predicted)
  • Melting Point : 151-153 °C
  • Boiling Point : 383.8 ± 48.0 °C (predicted)
  • CAS Number : 113934-27-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Triazoles have also been explored for their anticancer potential. A recent investigation into the compound's effects on cancer cell lines revealed that it inhibits cell proliferation and induces apoptosis in HeLa and MCF-7 cells . The mechanism of action appears to involve the disruption of cellular signaling pathways related to growth and survival.

Data Tables

Property Value
Molecular FormulaC9H6ClN3O
Molar Mass207.62 g/mol
Density1.41 g/cm³
Melting Point151-153 °C
Antimicrobial ActivityEffective against S. aureus, E. coli
Anticancer ActivityInduces apoptosis in HeLa, MCF-7 cells

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and evaluated their antimicrobial activity. The results indicated that compounds with a chlorophenyl substituent exhibited enhanced activity against gram-positive and gram-negative bacteria compared to their non-substituted counterparts .

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanisms was conducted using in vitro assays on breast cancer cell lines. The study found that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis such as caspase activation .

Q & A

Q. What are the common synthetic routes for preparing the aldehyde precursor, 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde?

The aldehyde precursor is typically synthesized via cycloaddition reactions followed by functional group transformations. A Vilsmeier–Haack reaction, widely used for introducing aldehyde groups into heterocyclic systems (e.g., pyrazoles), can be adapted for triazoles. For example, 1-aryl-1H-triazole derivatives may undergo formylation using POCl₃ and DMF under controlled conditions . Subsequent purification via column chromatography ensures high yields. This method is analogous to procedures described for pyrazole-4-carbaldehydes .

Q. How is the O-methyloxime moiety introduced into the aldehyde scaffold?

The O-methyloxime is formed by reacting the aldehyde with methoxylamine hydrochloride (MeONH₂·HCl) in a polar solvent (e.g., ethanol or methanol) under reflux. The reaction proceeds via nucleophilic addition of methoxylamine to the carbonyl group, followed by dehydration. Reaction conditions (pH, temperature) must be optimized to avoid side products like nitriles or over-oxidation. Similar methodologies are employed for pyrazole oxime derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the triazole ring, aldehyde/oxime protons, and substituent positions. For example, the aldehyde proton in the precursor appears as a singlet near δ 9.8–10.2 ppm, shifting upon oxime formation.
  • X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding patterns. Triazole derivatives with chlorophenyl groups often exhibit planar geometries, as seen in related pyrazole-carbaldehyde structures .
  • IR Spectroscopy : Confirms C=O (aldehyde, ~1700 cm⁻¹) and C=N (oxime, ~1640 cm⁻¹) stretches .

Advanced Questions

Q. How do crystallographic studies inform the conformational stability of this compound?

X-ray diffraction reveals key structural features:

  • The triazole ring adopts a planar conformation, stabilized by π-π interactions with the 4-chlorophenyl group.
  • The O-methyloxime substituent exhibits an anti configuration to minimize steric hindrance.
  • Bond lengths (e.g., C=O: ~1.22 Å, C=N: ~1.28 Å) align with analogous pyrazole oxime esters, as reported in Acta Crystallographica studies . Discrepancies in bond angles (e.g., N–C–O in oxime) may arise from crystal packing effects or measurement methodologies.

Q. What computational methods are used to predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model:

  • Electron density distribution: The 4-chlorophenyl group withdraws electrons, polarizing the triazole ring.
  • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4–5 eV) suggest moderate reactivity, consistent with electrophilic substitution at the triazole C5 position.
  • Reaction pathways: Transition states for oxime formation are simulated to optimize reaction conditions .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR or IR data may arise from:

  • Solvent effects : Polar solvents (DMSO-d₆ vs. CDCl₃) shift proton signals.
  • Tautomerism : Triazoles can exhibit annular tautomerism, altering resonance patterns.
  • Crystallographic vs. solution-state data : Solid-state structures (X-ray) may differ from solution conformations. Cross-validation with high-resolution mass spectrometry (HRMS) and temperature-dependent NMR is recommended .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC and adjust stoichiometry of methoxylamine to aldehyde (1.2:1 molar ratio) to minimize byproducts .
  • Crystallization : Use slow evaporation in ethanol/water mixtures to obtain single crystals suitable for X-ray analysis .
  • Data Reproducibility : Document solvent, temperature, and instrument calibration details to ensure consistency across labs.

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